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Compound of Interest

Compound Name: 6-Methylpyridine-2-ethanol

CAS No.: 934-78-1

Cat. No.: B1595513

Get Quote

Introduction

6-Methylpyridine-2-ethanol, also known as (6-methyl-2-pyridinyl)methanol, is a heterocyclic

organic compound with significant applications as a building block in the synthesis of

pharmaceuticals and other specialty chemicals.[1][2] Its structure, comprising a pyridine ring

substituted with a methyl and a hydroxymethyl group, imparts specific chemical properties that

are crucial for its role in complex molecular syntheses. Accurate and comprehensive

characterization of this compound is paramount to ensure identity, purity, and stability, which

are critical parameters in the drug development pipeline and quality control processes.

This guide provides a multi-faceted approach to the analytical characterization of 6-
Methylpyridine-2-ethanol. We will detail robust protocols for structural elucidation using

spectroscopic methods and for quantitative analysis and purity assessment using

chromatographic techniques. The causality behind experimental choices is explained to provide

a deeper understanding of each method's applicability and limitations.
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A thorough understanding of the physicochemical properties of 6-Methylpyridine-2-ethanol is
the foundation for developing appropriate analytical methods.

Property Value Source

Chemical Formula C₇H₉NO [3]

Molecular Weight 123.15 g/mol [3]

Appearance
Colorless to pale yellow liquid

or solid
[1]

Melting Point
157-159°C (for the related 2-

Hydroxy-6-methylpyridine)
[4]

Boiling Point
128-130°C (for the related 2-

methylpyridine)
[5]

Solubility
Soluble in organic solvents like

ethanol and ether
[4]

Part 1: Structural Elucidation
Confirming the chemical structure of 6-Methylpyridine-2-ethanol is the primary step in its

characterization. The following spectroscopic methods provide orthogonal information to build a

complete and confident structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural

determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about

the chemical environment of each hydrogen and carbon atom, respectively.

Expertise & Causality: The pyridine ring's nitrogen atom and the electron-donating methyl and

hydroxymethyl groups create a distinct electronic environment. This results in a predictable

pattern of chemical shifts for the aromatic protons and carbons, allowing for precise structural

confirmation. The splitting patterns (multiplicity) in ¹H NMR arise from spin-spin coupling

between neighboring non-equivalent protons, providing crucial connectivity information.[6]
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Protocol 1: ¹H and ¹³C NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the 6-Methylpyridine-2-ethanol sample in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of

solvent is critical to avoid overlapping signals with the analyte.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good

signal-to-noise ratio.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans

(e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using

the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected NMR Data

The following table summarizes the expected chemical shifts for 6-Methylpyridine-2-ethanol,
based on data for similar pyridine derivatives.[7][8][9][10]
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Assignment
¹H Chemical Shift

(ppm)
Multiplicity

¹³C Chemical Shift

(ppm)

Pyridine-H3 ~7.1-7.3 d ~118-120

Pyridine-H4 ~7.5-7.7 t ~136-138

Pyridine-H5 ~7.0-7.2 d ~121-123

-CH₂-OH ~4.7 s ~64-66

-OH Variable s (broad) -

-CH₃ ~2.5 s ~23-25

Pyridine-C2 - - ~158-160

Pyridine-C6 - - ~156-158

d = doublet, t = triplet, s = singlet. Chemical shifts are approximate and can vary with solvent

and concentration.

Workflow for NMR Structural Verification

Caption: Workflow for NMR structural verification.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which serves as a molecular fingerprint. When coupled with Gas

Chromatography (GC-MS), it becomes a powerful tool for both identifying and quantifying

volatile compounds.[11]

Expertise & Causality: In Electron Ionization (EI) MS, high-energy electrons bombard the

molecule, causing it to ionize and fragment in a reproducible manner. The molecular ion (M⁺)

confirms the molecular weight. The fragmentation pattern is predictable based on the weakest

bonds and the stability of the resulting fragments. For 6-Methylpyridine-2-ethanol,
characteristic fragments would arise from the loss of the hydroxyl group, the entire ethanol side

chain, or cleavage of the pyridine ring.[12]
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Protocol 2: GC-MS Analysis for Identification

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile

organic solvent such as methanol or dichloromethane.

Instrumentation: Use a standard GC-MS system equipped with an EI source.

GC Conditions:

Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm

film thickness), is typically suitable.[13]

Inlet Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: 230°C.

Data Analysis: Identify the peak corresponding to 6-Methylpyridine-2-ethanol in the total

ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular

ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g.,

NIST) for confirmation.

Expected Mass Spectrum Data

Based on the structure and known fragmentation patterns of similar compounds, the following

key ions are expected.[7]
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m/z Value Ion Identity Interpretation

123 [M]⁺ Molecular Ion

122 [M-H]⁺ Loss of a hydrogen radical

106 [M-OH]⁺ Loss of the hydroxyl radical

94 [M-CH₂OH]⁺
Loss of the hydroxymethyl

radical

92 [C₆H₆N]⁺
Fragment from side-chain

cleavage

65 [C₅H₅]⁺ Pyridinium fragment

Workflow for GC-MS Identification
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Caption: General workflow for GC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency.

Expertise & Causality: The O-H bond of the alcohol, the C-N and C=C bonds within the pyridine

ring, and the C-H bonds of the methyl and methylene groups will produce distinct absorption

bands. The position and intensity of these bands confirm the presence of these key structural

features.[14][15] Attenuated Total Reflectance (ATR) is a common sampling technique that

requires minimal sample preparation.[16][17]

Protocol 3: FTIR-ATR Analysis

Sample Preparation: No preparation is needed for a liquid sample. If the sample is a solid,

place a small amount directly onto the ATR crystal.

Instrumentation: Use an FTIR spectrometer equipped with a single-reflection diamond ATR

accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Place the sample on the crystal, ensuring good contact.

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to

improve the signal-to-noise ratio.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Identify the characteristic absorption peaks and assign them to the corresponding

functional groups.

Expected FTIR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch Alcohol (-OH)

3100-3000 C-H stretch Aromatic (Pyridine ring)

2980-2850 C-H stretch Aliphatic (-CH₃, -CH₂)

1600-1580 C=C / C=N stretch Aromatic (Pyridine ring)

1480-1440 C=C / C=N stretch Aromatic (Pyridine ring)

1050-1000 C-O stretch Primary Alcohol

Workflow for FTIR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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